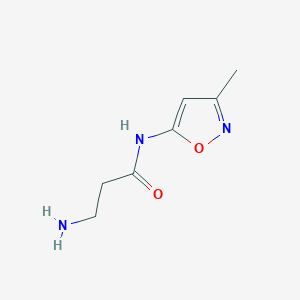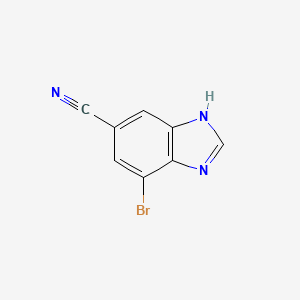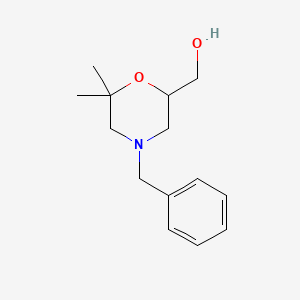
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol
Descripción general
Descripción
“(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol” is a chemical compound with the CAS Number: 1416445-20-9 . It has a molecular weight of 235.33 and its molecular formula is C14H21NO2 . The compound is typically a colorless to yellow liquid .
Physical And Chemical Properties Analysis
“(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol” is a colorless to yellow liquid . It has a molecular weight of 235.33 and its molecular formula is C14H21NO2 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Clathrate Formation and Host-Guest Interactions
Research has shown that certain compounds similar to (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol have been used in the study of clathrate formation and host-guest interactions. Specifically, studies involving (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone have highlighted the role of edge-to-face interaction between aromatic rings in the formation of inclusion complexes with benzene, as well as in host-host interactions. These interactions are crucial for understanding the molecular basis of clathrate formation and have implications for the design of new materials and molecular recognition systems (Eto et al., 2011).
Catalysis and Asymmetric Reactions
Compounds structurally related to (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol have been synthesized and used as ligands in catalytic asymmetric reactions. For instance, chiral Pt(II)/Pd(II) pincer complexes have been developed for catalytic asymmetric aldol and silylcyanation reactions. These complexes demonstrate the potential of such compounds in facilitating stereoselective synthesis, which is a fundamental aspect of producing enantiomerically pure pharmaceuticals and chemicals (Yoon et al., 2006).
Lipid Dynamics and Membrane Studies
Moreover, methanol, a solvent closely related to the compound , has been studied for its impact on lipid dynamics, particularly in the acceleration of DMPC flip-flop and transfer. These findings are relevant for understanding the effects of solvents on membrane structures and functions, which has implications for biological and pharmaceutical research (Nguyen et al., 2019).
Synthesis of Pharmaceutical Intermediates
The compound has been involved in the practical synthesis of pharmaceutical intermediates, demonstrating its utility in the production of new investigational drug candidates. The development of efficient synthesis methods for such compounds is crucial for advancing drug discovery and development processes (Kopach et al., 2009).
Safety and Hazards
The safety information for “(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Propiedades
IUPAC Name |
(4-benzyl-6,6-dimethylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCXMQRTZZKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



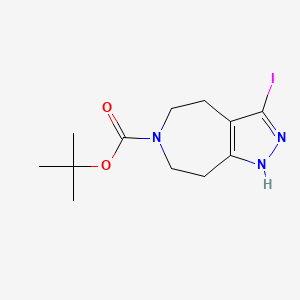
![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)
![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)
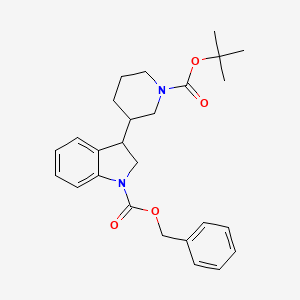
![Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1376950.png)
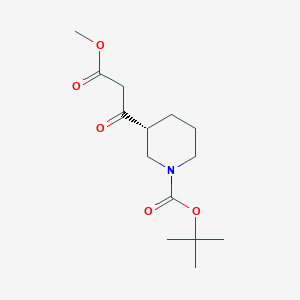
![Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1376952.png)
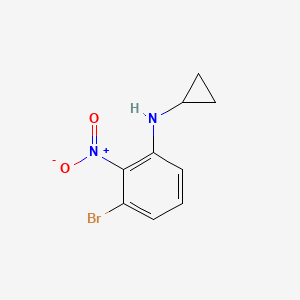
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)
